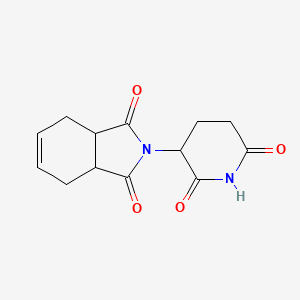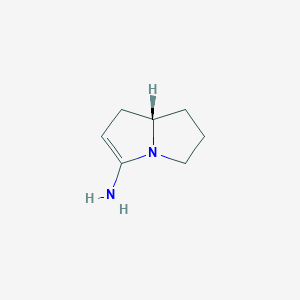
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
- N-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl]benzamide hydrochloride
Uniqueness
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is unique due to its combination of a piperidine ring, a trifluoromethyl group, and a naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
890302-20-2 |
|---|---|
Molekularformel |
C14H15F3N4 |
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)12-2-1-10-11(21-12)5-8-19-13(10)20-9-3-6-18-7-4-9/h1-2,5,8-9,18H,3-4,6-7H2,(H,19,20) |
InChI-Schlüssel |
ZXLGFCFXKSSPSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1NC2=NC=CC3=C2C=CC(=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)






![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)

![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)
